The Discovery and History of 4-Hydroxy Nisoldipine: An In-Depth Technical Guide
The Discovery and History of 4-Hydroxy Nisoldipine: An In-Depth Technical Guide
This guide provides a comprehensive technical overview of the discovery, history, and scientific significance of 4-Hydroxy Nisoldipine, the principal active metabolite of the antihypertensive drug Nisoldipine. Intended for researchers, scientists, and professionals in drug development, this document delves into the metabolic pathways, analytical methodologies, and pharmacological implications of this key biotransformation product.
Introduction to Nisoldipine and its Clinical Significance
Nisoldipine is a second-generation dihydropyridine calcium channel blocker widely prescribed for the management of hypertension.[1] It exerts its therapeutic effect by selectively inhibiting the influx of calcium ions through L-type calcium channels in vascular smooth muscle cells, leading to peripheral vasodilation and a subsequent reduction in blood pressure.[2][3] Patented in 1975 and approved for medical use in 1990, Nisoldipine's high vascular selectivity and potent antihypertensive action have established it as a valuable agent in cardiovascular therapy.[4]
However, the clinical pharmacokinetics of Nisoldipine are characterized by low oral bioavailability, typically around 5%.[1] This is primarily attributed to extensive first-pass metabolism in the gut wall and liver, a process that generates a number of metabolites.[5] Among these, 4-Hydroxy Nisoldipine has emerged as a metabolite of significant interest due to its pharmacological activity and relatively high plasma concentrations.
The Discovery of 4-Hydroxy Nisoldipine: Unraveling the Metabolic Fate
The journey to understanding the metabolic fate of Nisoldipine began with early pharmacokinetic studies that revealed its rapid and extensive biotransformation. The primary metabolic pathways were identified as the dehydrogenation of the dihydropyridine ring to its pyridine analogue and oxidative reactions on the ester side chains.[6]
Identification and Structural Elucidation
The identification of 4-Hydroxy Nisoldipine, more formally known as 5-O-(1-hydroxy-2-methylpropyl) 3-O-methyl 2,6-dimethyl-4-(2-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate, was a pivotal step in characterizing Nisoldipine's metabolism.[1] Its discovery was made possible through the application of advanced analytical techniques, primarily high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS).[7] These methods allowed for the separation and identification of various metabolites from in vivo and in vitro samples.
The structural elucidation of 4-Hydroxy Nisoldipine was accomplished through a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.[8][9] High-resolution mass spectrometry provided the exact molecular weight and elemental composition, while tandem mass spectrometry (MS/MS) experiments revealed characteristic fragmentation patterns that helped to pinpoint the location of the hydroxyl group on the isobutyl side chain.[7]
Experimental Protocol: Identification of Nisoldipine Metabolites in Human Liver Microsomes
-
Incubation: Human liver microsomes are incubated with Nisoldipine in the presence of a NADPH-generating system to initiate phase I metabolic reactions.
-
Extraction: The reaction is quenched, and the metabolites are extracted from the incubation mixture using a suitable organic solvent, such as ethyl acetate.
-
Chromatographic Separation: The extracted sample is concentrated and injected into a reverse-phase HPLC system to separate the parent drug from its metabolites.
-
Mass Spectrometric Detection: The eluent from the HPLC is introduced into a mass spectrometer for the detection and characterization of the metabolites based on their mass-to-charge ratio and fragmentation patterns.
The Metabolic Pathway: From Nisoldipine to 4-Hydroxy Nisoldipine
The formation of 4-Hydroxy Nisoldipine is a prime example of cytochrome P450-mediated drug metabolism. Specifically, the CYP3A4 isoenzyme, predominantly found in the liver and intestinal wall, is responsible for catalyzing the hydroxylation of the isobutyl ester side chain of Nisoldipine.[4][10]
Caption: Metabolic pathway of Nisoldipine.
This metabolic conversion is a critical determinant of Nisoldipine's overall pharmacokinetic profile and contributes to the inter-individual variability observed in patients.
Pharmacological Profile of 4-Hydroxy Nisoldipine
While often drug metabolism leads to inactive compounds destined for excretion, 4-Hydroxy Nisoldipine retains a degree of pharmacological activity. Studies have shown that this metabolite exhibits calcium channel blocking effects, albeit with a potency that is approximately 10% of the parent Nisoldipine molecule.[1][11]
Given that 4-Hydroxy Nisoldipine can be present in plasma at concentrations comparable to the parent drug, its contribution to the overall therapeutic and potential adverse effects of Nisoldipine therapy cannot be disregarded.[1]
Table 1: Comparative Pharmacokinetic and Pharmacodynamic Parameters
| Parameter | Nisoldipine | 4-Hydroxy Nisoldipine |
| Bioavailability | ~5%[1] | Not directly administered |
| Metabolizing Enzyme | CYP3A4[4][10] | - |
| Pharmacological Activity | Potent Ca2+ channel blocker[2] | ~10% of Nisoldipine's activity[1][11] |
| Plasma Concentration | Variable | Can be comparable to Nisoldipine[1] |
Synthesis of 4-Hydroxy Nisoldipine
The chemical synthesis of 4-Hydroxy Nisoldipine is a multi-step process that typically involves the protection of the hydroxyl group on a suitable precursor, followed by a Hantzsch-type dihydropyridine synthesis, and subsequent deprotection.
Conceptual Synthesis Workflow
-
Preparation of the Hydroxylated Aldehyde: A key starting material is a derivative of 2-nitrobenzaldehyde where the isobutyl group is appropriately hydroxylated and protected.
-
Hantzsch Dihydropyridine Synthesis: The protected hydroxylated aldehyde is then condensed with methyl acetoacetate and an enamine derived from a suitable amino alcohol in a Hantzsch reaction to form the dihydropyridine ring.
-
Deprotection: The final step involves the removal of the protecting group from the hydroxyl function to yield 4-Hydroxy Nisoldipine.
Caption: Conceptual synthesis of 4-Hydroxy Nisoldipine.
Conclusion
The discovery and characterization of 4-Hydroxy Nisoldipine represent a significant advancement in our understanding of the clinical pharmacology of Nisoldipine. This active metabolite, formed through CYP3A4-mediated hydroxylation, plays a role in the overall therapeutic effect of the drug. Further research into the specific pharmacological and toxicological profile of 4-Hydroxy Nisoldipine will continue to inform the safe and effective use of Nisoldipine in the treatment of hypertension.
References
-
National Center for Biotechnology Information. (n.d.). Nisoldipine. In PubChem Compound Summary for CID 4499. Retrieved from [Link]
-
ResearchGate. (n.d.). Metabolic pathway of nisoldipine. [image] Retrieved from [Link]
-
Heinig, R. (1998). Clinical pharmacokinetics of nisoldipine coat-core. Clinical Pharmacokinetics, 35(3), 191–208. Retrieved from [Link]
-
Wikipedia. (2023, December 2). Nisoldipine. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Nisoldipine. In StatPearls. Retrieved from [Link]
-
Patsnap. (n.d.). What is the mechanism of Nisoldipine? Synapse. Retrieved from [Link]
-
Yuan, J., et al. (2014). Inhibitory effects of calcium channel blockers nisoldipine and nimodipine on ivacaftor metabolism and their underlying mechanism. Frontiers in Pharmacology. Retrieved from [Link]
-
PubChem. (n.d.). Nisoldipine. Retrieved from [Link]
-
IJSDR. (2024, May). FORMULATIONS AND EVALUATION OF NISOLDIPINE SUSTAINED RELEASE MATRIX TABLETS. Retrieved from [Link]
-
Zhang, Z. J., et al. (2004). High-performance liquid chromatography-electrospray ionization mass spectrometric determination of nisoldipine in human plasma. Journal of Chromatographic Science, 42(9), 501–505. Retrieved from [Link]
-
He, B., et al. (2010). Simultaneous determination of m-nisoldipine and its three metabolites in rat plasma by liquid chromatography-mass spectrometry. Journal of Chromatography B, 878(30), 3153-3158. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and degradation of nisoldipine and its derivatives. [image] Retrieved from [Link]
-
Powers, R. (n.d.). Introduction to NMR and Its Application in Metabolite Structure Determination. University of Nebraska–Lincoln. Retrieved from [Link]
-
MDPI. (2023, November 9). Development and Evaluation of Solid Dispersion-Based Sublingual Films of Nisoldipine. Retrieved from [Link]
-
Agilent. (2021, January 26). Analysis of Hydroxychloroquine and Metabolites in Human Serum and Plasma Using the Agilent Captiva EMR—Lipid by LC-QQQ. Retrieved from [Link]
-
ResearchGate. (n.d.). Structure elucidation workflow based on NMR and MS/MS data. [image] Retrieved from [Link]
Sources
- 1. Nisoldipine | C20H24N2O6 | CID 4499 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. High-performance liquid chromatography-electrospray ionization mass spectrometric determination of nisoldipine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Investigating the in vitro stereoselective metabolism of m-nisoldipine enantiomers: characterization of metabolites and cytochrome P450 isoforms involved - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nisoldipine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Pharmacokinetics and pharmacodynamics of nisoldipine in hypertensive patients with normal and mild to moderate impaired renal function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Simultaneous determination of m-nisoldipine and its three metabolites in rat plasma by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bionmr.unl.edu [bionmr.unl.edu]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Inhibitory effects of calcium channel blockers nisoldipine and nimodipine on ivacaftor metabolism and their underlying mechanism [frontiersin.org]
- 11. ijsdr.org [ijsdr.org]
